molecular formula C10H7FO2 B1352667 Methyl 3-(4-fluorophenyl)prop-2-ynoate CAS No. 42122-44-1

Methyl 3-(4-fluorophenyl)prop-2-ynoate

Cat. No. B1352667
CAS RN: 42122-44-1
M. Wt: 178.16 g/mol
InChI Key: RXGVUTFSIPIPDU-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)prop-2-ynoate, also known as 4-Fluoro-2-methyl-3-phenyl-prop-2-ynoic acid, is a versatile organic compound that has been widely studied in recent years for its potential applications in scientific research. It is a chemical compound with the molecular formula C9H7FO2 and molar mass of 166.133 g/mol. This compound is a white solid with a melting point of -42 °C and boiling point of 133-134 °C. It is soluble in water and organic solvents, and is a useful building block for organic synthesis.

Scientific Research Applications

Crystal Structure Insights

Methyl 3-(4-fluorophenyl)prop-2-ynoate, though not directly mentioned, is related to the study of compounds with fluorophenyl groups which contribute significantly to crystallography and molecular structure analysis. For instance, compounds featuring fluorophenyl groups, similar in structure to Methyl 3-(4-fluorophenyl)prop-2-ynoate, have been analyzed for their crystal packing and hydrogen bonding, providing insights into intermolecular interactions which are essential for understanding the material's properties and potential applications in designing new materials and drugs. These studies highlight the importance of fluorophenyl compounds in crystallography and materials science (Butcher et al., 2007).

Biomedical Applications

Fluorophenyl derivatives, similar to Methyl 3-(4-fluorophenyl)prop-2-ynoate, have been utilized in the development of bioactive molecules with potential therapeutic applications. For example, certain compounds with fluorophenyl groups have shown promising antibacterial and antifungal activities, suggesting the potential for these compounds in developing new antimicrobial agents. This underscores the significance of fluorophenyl derivatives in biomedical research and drug development (Saeed et al., 2010).

Material Science and Chemistry

In material science, compounds containing fluorophenyl groups are pivotal in synthesizing novel materials with unique properties. These compounds serve as critical intermediates in creating advanced materials with potential applications ranging from electronics to photonics. The study and development of such materials contribute to advancing technology and innovation in material science, showcasing the broad applicability of fluorophenyl derivatives (Kimber et al., 2001).

Environmental and Sensor Applications

Fluorophenyl-containing compounds, akin to Methyl 3-(4-fluorophenyl)prop-2-ynoate, have been explored for environmental monitoring and sensor development. These compounds' unique fluorescence and photophysical properties make them suitable for designing sensors and probes for detecting metal ions and other environmental pollutants. This highlights the role of fluorophenyl derivatives in environmental science, offering tools for monitoring and addressing environmental challenges (Hegde et al., 2013).

Safety And Hazards

“Methyl 3-(4-fluorophenyl)prop-2-ynoate” is used for research and development purposes and is not intended for medicinal or household use . Always handle it with appropriate safety measures.

Future Directions

As “Methyl 3-(4-fluorophenyl)prop-2-ynoate” is used for research and development purposes , it’s likely that future studies will continue to explore its properties and potential applications.

properties

IUPAC Name

methyl 3-(4-fluorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGVUTFSIPIPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224497
Record name 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-fluorophenyl)prop-2-ynoate

CAS RN

42122-44-1
Record name 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42122-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(4-fluorophenyl)prop-2-ynoate
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Synthesis routes and methods I

Procedure details

A solution of 4-fluorophenylacetylene (2.86 mL, 3.00 g, 24.97 mmol) in tetrahydrofuran at −78° C. was treated with a solution of n-butyllithium in hexanes (2.29 M, 12.0 mL, 27.5 mmol) followed by stirring at −78° C. for 45 minutes. The solution was then treated rapidly with methyl chloroformate (2.12 mL, 2.60 g, 27.5 mmol) followed by stirring at −78° C. for 30 minutes and warming to room temperature for 18 hours. The mixture was treated with water and concentrated in vacuo to remove tetrahydrofuran. The residue was dissolved in ethyl acetate and washed with water and saturated sodium chloride solution. Drying (Na2SO4) and concentration in vacuo afforded a yellow solid, which was chromatographed over a 340 g silica gel cartridge, eluting with 15-50% dichloromethane in hexanes. These procedures afforded the product (2.95 g, 66%) as an off-white fluffy solid.
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hexanes
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2.12 mL
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66%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 1-(4-fluorophenyl)-2-trimethylsilylacetylene (64 g, 0.33 mol) in dry diethyl ether (400 mL) was cooled to 0° C. under a nitrogen atmosphere. To this solution was added, dropwise over 45 min, a solution of tetrabutylammonium fluoride (1M in THF, 330 mL, 0.33 mol) via a dropping funnel maintaining the internal temperature below 2° C. The mixture was allowed to warm to room temperature over about 1 h. Diethyl ether (300 mL) was added to the mixture and the organic solution was washed with water, saturated brine and then dried (MgSO4). The magnesium sulfate was removed by filtration and the filtrate was cooled to about −78° C. n-Butyl lithium (1.6M in hexanes, 450 mL, 0.72 mol) was added dropwise via a dropping funnel over about 1 h while the temperature was maintained below −66° C. After complete addition the mixture was stirred at 78° C. for about 1 h and then a precooled solution of methyl chloroformate (110 mL, 1.4 mol) in dry diethyl ether (200 mL) was added in a continuous stream as fast as possible. The mixture was allowed to cool to −78° C. and then allowed to warm to room temperature over 1.5 h. The organic reaction mixture was washed with water and saturated brine and then dried (MgSO4). The solvents are remove under reduced pressure and the residue dried under reduced pressure to give the title compound as a brown solid, 36.5 g (61%). 1H NMR (CDCl3) δ 7.58 (dd, 2H, J=9, 5.4 Hz), 7.07 (t, 2H, J=8.5 Hz), 3.84 (s, 3H). MS (+ve ion electrospray) 178 (30), (M+).
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64 g
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400 mL
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